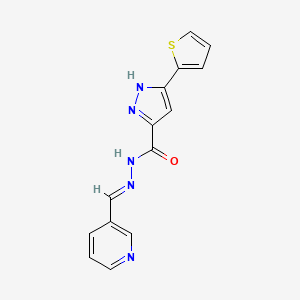

(E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Beschreibung

(E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a thiophene ring at position 3 of the pyrazole core and a pyridin-3-ylmethylene hydrazide moiety. The compound’s structure combines electron-rich heterocycles (thiophene and pyridine) with a hydrazide linker, which may enhance its ability to interact with biological targets via hydrogen bonding and π-π stacking .

Eigenschaften

Molekularformel |

C14H11N5OS |

|---|---|

Molekulargewicht |

297.34 g/mol |

IUPAC-Name |

N-[(E)-pyridin-3-ylmethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C14H11N5OS/c20-14(19-16-9-10-3-1-5-15-8-10)12-7-11(17-18-12)13-4-2-6-21-13/h1-9H,(H,17,18)(H,19,20)/b16-9+ |

InChI-Schlüssel |

QGWCSQFMINUPNT-CXUHLZMHSA-N |

Isomerische SMILES |

C1=CC(=CN=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3 |

Kanonische SMILES |

C1=CC(=CN=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of pyridine-3-carbaldehyde with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide under reflux conditions. The reaction is usually carried out in ethanol or methanol as the solvent, with the addition of a catalytic amount of acetic acid to facilitate the condensation reaction. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(E)-N'-(Pyridin-3-ylmethylen)-3-(thiophen-2-yl)-1H-pyrazol-5-carbohydrazid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Pyridin- und Thiophenringen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate der Pyridin- und Thiophenringe.

Reduktion: Reduzierte Formen der Pyrazol- und Carbohydrazid-Einheiten.

Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die an den Pyridin- oder Thiophenringen gebunden sind.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial and anticancer agent . Studies suggest that it may interact with biological macromolecules, leading to inhibition of cell proliferation in cancerous cells and antimicrobial activity against various pathogens. For instance, research indicates that derivatives of pyrazole-thiophene compounds exhibit significant cytotoxic effects against cancer cell lines .

Organic Synthesis

In organic chemistry, (E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide serves as a building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions, including condensation and cyclization, to create novel derivatives with enhanced properties. This versatility makes it a key intermediate in the synthesis of pharmaceuticals and agrochemicals .

Material Science

The compound's unique electronic properties allow for exploration in the development of new materials with specific optical and electronic characteristics. Its application in creating organic semiconductors or sensors is under investigation due to its ability to form conductive films when processed appropriately .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and properties can be contextualized by comparing it to structurally related carbohydrazides:

Key Findings from Comparisons

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups : Halogenated analogs (e.g., 2,4-dichlorophenyl in ) exhibit enhanced antibacterial activity, likely due to increased electrophilicity and membrane penetration .

- Bulkier Substituents : Compounds with tert-butyl or benzyl groups (e.g., ) show improved anticancer activity, possibly due to enhanced hydrophobic interactions with cellular targets .

Positional Isomerism :

- Pyridin-3-yl vs. pyridin-4-yl substituents (e.g., vs. ) may influence binding orientation in enzyme active sites. For example, pyridin-3-yl derivatives could better mimic natural cofactors in kinase inhibition .

Synthetic Accessibility :

- Yields for similar compounds range from 65% to 72% (e.g., ), indicating moderate efficiency in hydrazide coupling reactions. Purity levels (98–99% via UPLC-MS) suggest robust purification protocols .

Spectroscopic and Computational Validation :

- Structural confirmation of analogs relies on NMR, HRMS, and X-ray diffraction (e.g., ). DFT calculations (B3LYP) are used to predict electronic properties and stability .

Biologische Aktivität

(E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound's molecular formula is C14H11N5OS, with a molecular weight of 297.34 g/mol. Its structure features a combination of pyridine, thiophene, and pyrazole moieties, which contribute to its unique biological activities. The synthesis typically involves a condensation reaction between pyridine-3-carbaldehyde and 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide under reflux conditions.

1. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Studies have shown its potential to inhibit specific enzymes involved in disease pathways. For instance, molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, thereby modulating their activity.

2. Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against E. coli, S. aureus, and Pseudomonas aeruginosa, highlighting its potential as a lead compound for developing new antibiotics .

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug Comparison |

|---|---|---|

| E. coli | 15 | Ampicillin |

| S. aureus | 18 | Methicillin |

| Pseudomonas aeruginosa | 12 | Ciprofloxacin |

3. Anti-inflammatory Activity

The compound has shown anti-inflammatory effects comparable to standard anti-inflammatory drugs. In vivo studies using carrageenan-induced edema models revealed that it significantly reduced inflammation, suggesting its utility in treating inflammatory conditions .

4. Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines, including HepG2 (liver cancer), BGC823 (gastric cancer), and BT474 (breast cancer). The MTT assay results indicated that it exhibited potent antiproliferative activity, outperforming some established chemotherapeutic agents like 5-fluorouracil .

| Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|

| HepG2 | 10 | 5-Fluorouracil |

| BGC823 | 12 | Doxorubicin |

| BT474 | 15 | Paclitaxel |

The mechanism underlying the biological activity of this compound involves interaction with various molecular targets within cells. Its ability to inhibit enzyme activity and modulate receptor signaling pathways is crucial for its therapeutic potential.

Case Studies

Several case studies highlight the efficacy of this compound:

- Cytotoxicity in Cancer Cells : A study demonstrated that treatment with the compound led to cell cycle arrest in the S phase in HepG2 cells, indicating a mechanism for its anticancer effects .

- Antimicrobial Efficacy : Another study showed that derivatives of this compound displayed enhanced antimicrobial activity against resistant bacterial strains, suggesting modifications could lead to more potent agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.